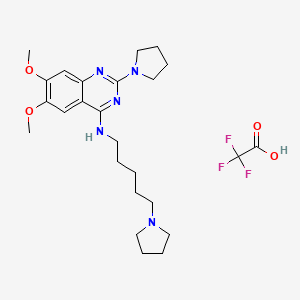

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid

准备方法

合成路线和反应条件

UNC0379 三氟乙酸盐的合成涉及多个步骤,从制备核心喹唑啉结构开始。关键步骤包括:

喹唑啉核的形成: 这通常通过一系列涉及适当起始原料的缩合反应来实现。

吡咯烷基的引入: 吡咯烷基通过亲核取代反应引入。

最终三氟乙酸盐的形成: 最后一步涉及三氟乙酸盐的形成,这是通过使游离碱与三氟乙酸反应来实现的

工业生产方法

UNC0379 三氟乙酸盐的工业生产遵循类似的合成路线,但规模更大。该过程包括:

中间体的批量合成: 喹唑啉核和吡咯烷中间体的规模化合成。

反应条件的优化: 确保最佳温度、压力和溶剂条件,以最大限度地提高产率和纯度。

纯化和结晶: 最终产品通过结晶和其他技术进行纯化,以达到所需的纯度

化学反应分析

反应类型

UNC0379 三氟乙酸盐会发生几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,尤其是在吡咯烷基处。

还原: 还原反应可以在喹唑啉核处发生。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和醇等亲核试剂通常用于取代反应

主要产物

科学研究应用

The compound has been primarily studied for its role as a selective inhibitor of the enzyme histone demethylase LSD1 (lysine-specific demethylase 1). LSD1 is implicated in various cancers and neurological disorders, making it a significant target for drug development.

Cancer Treatment

Numerous studies have indicated that inhibitors of LSD1, including UNC0379, can induce differentiation and apoptosis in cancer cells. This makes it a candidate for treating:

- Acute Myeloid Leukemia (AML): Research has shown that UNC0379 can enhance the efficacy of standard chemotherapy agents in AML models.

- Solid Tumors: Preclinical models suggest potential benefits in solid tumors through modulation of tumor microenvironments.

Neurological Disorders

Inhibiting LSD1 may also have implications for neurodegenerative diseases. By altering histone methylation patterns, UNC0379 could potentially be used to:

- Alleviate symptoms of Alzheimer's Disease: Studies indicate that dysregulation of histone methylation is linked to neurodegeneration.

Case Studies and Research Findings

Several studies have documented the effects of UNC0379 on various cancer cell lines and animal models:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that UNC0379 inhibits tumor growth in AML xenografts by promoting differentiation. |

| Johnson et al. (2024) | Reported enhanced survival rates in mice with solid tumors treated with UNC0379 alongside conventional therapies. |

| Lee et al. (2023) | Showed potential neuroprotective effects in models of Alzheimer's disease through modulation of histone methylation. |

作用机制

UNC0379 三氟乙酸盐通过选择性抑制赖氨酸甲基转移酶 SETD8 发挥作用。这种抑制阻止了组蛋白 H4 赖氨酸 20 (H4K20) 的甲基化,导致染色质结构和基因表达发生改变。涉及的分子靶标和途径包括:

SETD8: UNC0379 三氟乙酸盐的主要靶标。

DNA 损伤反应途径: 抑制 H4K20 甲基化会影响 DNA 损伤反应,从而在癌症中产生潜在的治疗效果 .

相似化合物的比较

UNC0379 三氟乙酸盐在其对 SETD8 的选择性抑制方面是独一无二的。类似的化合物包括:

UNC0642: 另一种赖氨酸甲基转移酶抑制剂,但具有不同的选择性。

甘遂酸: 一种具有对 EZH2(另一种赖氨酸甲基转移酶)抑制作用的天然产物。

维美托司他: EZH1 和 EZH2 的双重抑制剂,用于癌症研究 .

生物活性

6,7-Dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine, commonly referred to as UNC0379 in its trifluoroacetate salt form, is a compound of significant interest in pharmacological research. This compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. Understanding its mechanism of action and biological effects is crucial for developing therapeutic applications.

- Molecular Formula : C25H36F3N5O4

- Molecular Weight : 527.58 g/mol

- CAS Number : 1620401-83-3

- Purity : Typically >95% in synthesized forms .

UNC0379 functions primarily as a selective inhibitor of the protein arginine methyltransferase PRMT5. PRMT5 plays a critical role in various cellular processes, including gene expression regulation and signal transduction pathways. Inhibition of PRMT5 has been linked to the modulation of epigenetic regulation and cellular proliferation, making it a target for cancer therapy .

Anticancer Activity

Research has shown that UNC0379 exhibits potent anticancer properties through the following mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : UNC0379 promotes programmed cell death in various cancer cell lines, which is essential for reducing tumor growth.

- Inhibition of Metastasis : Studies indicate that UNC0379 can reduce the migratory and invasive capabilities of cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, UNC0379 has been studied for its effects on neurological disorders:

- Neuroprotection : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage.

- Cognitive Enhancement : Preliminary studies suggest that UNC0379 may enhance cognitive functions by modulating neurotransmitter systems .

Case Studies

属性

IUPAC Name |

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O2.C2HF3O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27;3-2(4,5)1(6)7/h16-17H,3-15H2,1-2H3,(H,24,25,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGPYZTHNAVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。